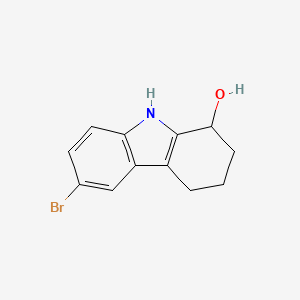
6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol
概要
説明
6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol is an organic compound with the molecular formula C12H12BrNO. It is a derivative of carbazole, a tricyclic aromatic compound. The presence of a bromine atom and a hydroxyl group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazol-1-ol. One common method is to react 2,3,4,9-tetrahydro-1H-carbazol-1-ol with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The crude product is typically purified by recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or amines.
Major Products Formed
Oxidation: Formation of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: Formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ol.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
科学的研究の応用
6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activities. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ol: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
特性
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,11,14-15H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJMJEOJZGQCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














